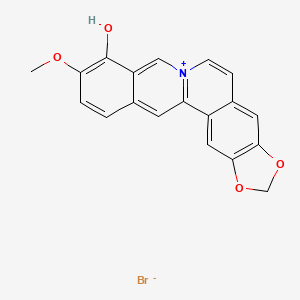

(S)-Norfluoxetine-d5 Phthalimide(Phenyl-d5)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of phenylboronic acid, which is an aromatic compound containing a boronic acid group . It’s an isotope-labeled analog, where the phenyl protons are replaced by deuterium .

Synthesis Analysis

A method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis

The molecular structure of the compound is likely to be similar to that of phenylboronic acid, which is based on benzene, with one H removed .Chemical Reactions Analysis

The compound may undergo reactions similar to those of phenylboronic acid. For example, phenylboronic acid can participate in various chemical reactions, including the Suzuki reaction .Scientific Research Applications

Photodegradation and Biodegradation Studies

- Transformation in Environmental Systems: The transformation of fluoxetine (the parent compound of norfluoxetine) via photo- and biodegradation has been studied, showing the creation of multiple transformation products, including norfluoxetine. These studies are crucial for understanding the environmental fate of pharmaceuticals (Tisler et al., 2019).

Pharmacokinetics and Neurochemical Effects

- Influence on Serotonin Levels: Research indicates that norfluoxetine, a major metabolite of fluoxetine, significantly influences extracellular serotonin levels in the brain, which is relevant for understanding antidepressant mechanisms (Qu et al., 2009).

- Pharmacokinetics Analysis: Methods for determining the levels of fluoxetine and norfluoxetine in human plasma have been developed, aiding in therapeutic drug monitoring and pharmacokinetic studies (Li et al., 2011).

Neurological and Therapeutic Implications

- Anticonvulsant Potency: Studies have shown that norfluoxetine and fluoxetine have similar anticonvulsant effects and influence on Ca2+ channels, which can inform neurological and pharmacological research (Kecskeméti et al., 2005).

- Role in Parkinson's Disease: Norfluoxetine has been found to prevent degeneration of dopamine neurons by inhibiting microglia-derived oxidative stress in a mouse model of Parkinson's Disease, suggesting therapeutic potential (Kim et al., 2018).

Analytical Methodologies

- Capillary Electrophoresis Method: A method has been developed for the stereoselective analysis of fluoxetine and norfluoxetine, important for clinical and pharmacological research (Desiderio et al., 1999).

Chemical Synthesis and Applications

- Synthesis and Activity of Derivatives: Studies have been conducted on the synthesis of novel phthalimide derivatives and their potential anti-inflammatory activity, which is relevant for drug development (Machado et al., 2005).

Environmental and Biological Impact

- Biodegradation by Bacteria: Research has shown enantioselective biodegradation of fluoxetine and norfluoxetine by bacterial strains, important for environmental and pharmaceutical sciences (Moreira et al., 2014).

Safety and Hazards

properties

CAS RN |

1795786-54-7 |

|---|---|

Product Name |

(S)-Norfluoxetine-d5 Phthalimide(Phenyl-d5) |

Molecular Formula |

C24H18F3NO3 |

Molecular Weight |

430.438 |

IUPAC Name |

2-[(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m0/s1/i1D,2D,3D,6D,7D |

InChI Key |

HBVJWKXCFVAHNT-YXTOIPEWSA-N |

SMILES |

C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |

synonyms |

2-[(3S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione-d5; (S)-1-(Phthalimido)-3-[(4-trifluoromethylphenyl)oxy]-3-phenylpropane-d5 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)

![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)